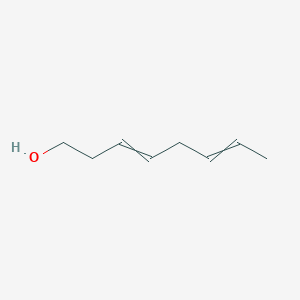
Acetic acid, dichloro-, 2-ethylhexyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, dichloro-, 2-ethylhexyl ester is an organic compound with the molecular formula C10H20O2. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its role as a solvent and its use in the production of various chemical products.
準備方法
Synthetic Routes and Reaction Conditions
Acetic acid, dichloro-, 2-ethylhexyl ester is typically synthesized through the esterification of acetic acid with 2-ethylhexanol. The reaction involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, acetic acid and 2-ethylhexanol, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Acetic acid, dichloro-, 2-ethylhexyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield acetic acid and 2-ethylhexanol.
Oxidation: The compound can be oxidized to produce corresponding carboxylic acids and alcohols.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Acetic acid and 2-ethylhexanol.
Oxidation: Carboxylic acids and alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Acetic acid, dichloro-, 2-ethylhexyl ester has several applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and as a reagent in esterification reactions.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmaceutical compounds.
Industry: Utilized in the production of paints, coatings, and fragrances due to its solvent properties.
作用機序
The mechanism of action of acetic acid, dichloro-, 2-ethylhexyl ester involves its ability to act as a solvent and reactant in various chemical processes. The ester group in the compound is susceptible to hydrolysis, oxidation, and substitution reactions, which allows it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.
類似化合物との比較
Similar Compounds
Acetic acid, 2-ethylhexyl ester: Similar in structure but lacks the dichloro substitution.
Acetic acid, (2,4-dichlorophenoxy)-, 2-ethylhexyl ester: Contains a dichlorophenoxy group instead of the dichloro substitution on the acetic acid moiety.
Ethyl acetate: A simpler ester with a shorter alkyl chain.
Uniqueness
Acetic acid, dichloro-, 2-ethylhexyl ester is unique due to the presence of the dichloro substitution, which imparts distinct chemical properties and reactivity compared to other esters. This substitution can influence the compound’s solubility, boiling point, and reactivity in various chemical reactions.
特性
CAS番号 |
68144-72-9 |
|---|---|
分子式 |
C10H18Cl2O2 |
分子量 |
241.15 g/mol |
IUPAC名 |
2-ethylhexyl 2,2-dichloroacetate |
InChI |
InChI=1S/C10H18Cl2O2/c1-3-5-6-8(4-2)7-14-10(13)9(11)12/h8-9H,3-7H2,1-2H3 |
InChIキー |
YZINSTAPIVCOFK-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COC(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



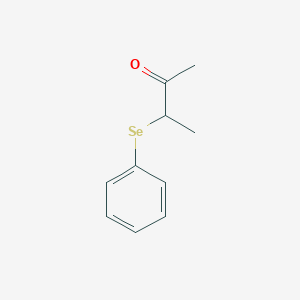
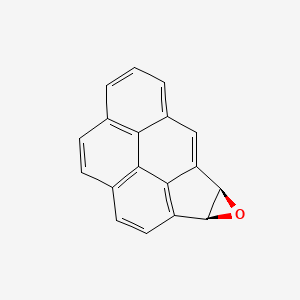
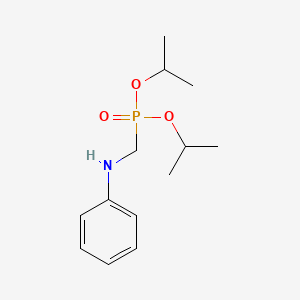
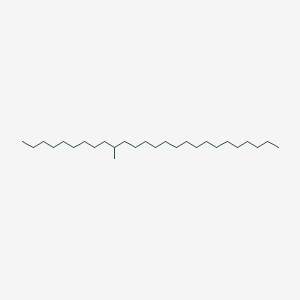


![2-[(Hydroxymethyl)carbamoyl]-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14464089.png)

![1-[(Octylsulfanyl)methyl]piperidine](/img/structure/B14464107.png)
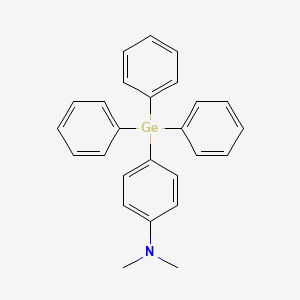
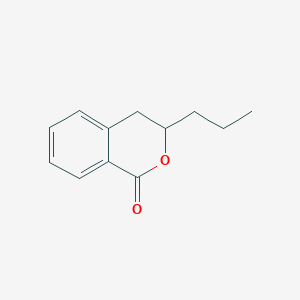
![2-Chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B14464125.png)
